molecular formula C25H25F2N3O4S B2418100 N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide CAS No. 451477-44-4

N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide

Cat. No.: B2418100
CAS No.: 451477-44-4
M. Wt: 501.55
InChI Key: HQFRFRSBWCGCLU-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is a complex synthetic compound designed for advanced pharmacological and chemical research. Its molecular structure incorporates a benzamide core linked to a fluorophenylpiperazine moiety via a sulfonyl bridge, a design feature observed in potent and selective receptor ligands . Piperazine-based compounds are frequently investigated for their high affinity and selectivity toward central nervous system targets, including dopamine and serotonin receptor families . The strategic incorporation of fluorine atoms and an ethoxyphenyl group is intended to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable chemical probe for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore its potential biological activity across various therapeutic areas, including neuroscience and oncology. In particular, heterocyclic sulfonamides have been identified as key chemotypes in the development of protein kinase inhibitors, such as RAF, which are critical targets in oncological pathology . This product is intended for use in established in vitro and in vivo research models to elucidate novel signaling pathways and mechanisms of disease. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F2N3O4S/c1-2-34-23-10-6-4-8-21(23)28-25(31)18-11-12-20(27)24(17-18)35(32,33)30-15-13-29(14-16-30)22-9-5-3-7-19(22)26/h3-12,17H,2,13-16H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFRFRSBWCGCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylpiperazine with an appropriate sulfonyl chloride to form the sulfonylpiperazine intermediate.

    Coupling with Ethoxyphenyl Group: The intermediate is then reacted with 2-ethoxyphenylamine under suitable conditions to introduce the ethoxyphenyl group.

    Final Coupling and Purification: The final step involves coupling the intermediate with 4-fluorobenzoyl chloride to form the target compound. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Recent studies have highlighted several biological activities associated with this compound:

Table 1: Summary of Biological Activities

ActivityTargetIC50 ValueReference
Serotonin Reuptake InhibitionSerotonin Transporter57.3 µM
Antiproliferative EffectsHuman Breast Cancer CellsComparable to Olaparib
Kinase InhibitionRET KinaseModerate potency

Antidepressant Potential

The compound's ability to inhibit serotonin reuptake suggests it may possess antidepressant properties. Similar compounds have been shown to effectively increase serotonin levels in synaptic clefts, which could lead to improved mood and cognitive function.

Cancer Therapy

In vitro studies indicate that N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide exhibits significant antiproliferative effects against human breast cancer cells. The IC50 values obtained from these studies are comparable to those of established cancer therapies like Olaparib, positioning this compound as a promising lead for further development in oncology.

Case Studies

Serotonin Selective Reuptake Inhibitors (SSRIs) : Research has demonstrated that compounds similar to this compound exhibit selective inhibition of serotonin reuptake. This mechanism is crucial for the development of new antidepressants that target mood disorders.

Cancer Therapy Evaluation : A study evaluating the antiproliferative effects against human breast cancer cells found that this compound significantly inhibited cell growth. Its effectiveness compared to known treatments suggests that it could be further explored as a therapeutic agent in cancer treatment protocols.

Discussion

The diverse biological activities exhibited by this compound underscore its potential as a multi-target therapeutic agent. Its interactions with neurotransmitter systems indicate possible applications in treating mood disorders, while its antiproliferative effects highlight its relevance in oncology.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
  • N1-(2-ethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Uniqueness

N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the field of pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C21H26F2N3O4S\text{C}_{21}\text{H}_{26}\text{F}_{2}\text{N}_{3}\text{O}_{4}\text{S}

This structure includes a sulfonamide linkage, which is known for enhancing the biological activity of compounds by improving their solubility and bioavailability.

Research indicates that this compound may function as a potent inhibitor of certain biological pathways, particularly those involved in cancer cell proliferation. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which could influence both central nervous system activity and peripheral effects.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor properties. For instance:

  • Cell Line Studies : The compound was tested on various cancer cell lines, including breast and prostate cancer models. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations in the low micromolar range .
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

  • Study on Breast Cancer Cells : A study published in a peer-reviewed journal highlighted that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours at a concentration of 10 µM. The mechanism was attributed to the induction of p53-mediated apoptosis .
  • Prostate Cancer Model : Another investigation utilized a xenograft model of prostate cancer in mice, where administration of the compound led to a significant decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers (Ki67) .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with commercially available 2-ethoxyphenol and 4-fluoroaniline.
  • Intermediate Formation : A key intermediate is formed through sulfonation followed by coupling reactions with piperazine derivatives.
  • Final Product Isolation : The final product is purified using recrystallization techniques to yield high-purity samples suitable for biological testing.

Comparative Analysis

CompoundIC50 (µM)Mechanism
N-(2-ethoxyphenyl)-4-fluoro...10Induces apoptosis via caspase activation
Control Compound A25Non-specific cytotoxicity
Control Compound B15Cell cycle arrest

Q & A

Q. What are the optimal synthetic routes for N-(2-ethoxyphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:
  • Sulfonylation of the benzamide intermediate with 4-(2-fluorophenyl)piperazine under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide bridge .
  • Introduction of the 2-ethoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
    Purification is achieved using recrystallization (ethanol/water) or preparative HPLC with a C18 column. Yield optimization requires strict control of reaction stoichiometry, temperature, and inert atmosphere .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., fluorine substitution at C4, piperazine integration) and detect impurities. For example, aromatic protons in the 6.5–8.5 ppm range validate substituent positions .
  • LC-MS : High-resolution ESI-MS identifies molecular ions (expected [M+H]+^+ ~580–600 Da) and detects byproducts. Reverse-phase HPLC (gradient: 0.1% TFA in H2 _2O/MeCN) assesses purity (>95%) .

Q. What biological targets are hypothesized for this compound, and how can binding assays be designed?

  • Methodological Answer : Structural analogs suggest affinity for serotonin (5-HT1A/2A_{1A/2A}) or dopamine receptors due to the piperazine-sulfonamide motif . Assay design:
  • Radioligand Binding : Use 3H^3H-8-OH-DPAT (5-HT1A_{1A}) or 3H^3H-spiperone (D2_2) in HEK293 cells expressing recombinant receptors. Measure IC50_{50} via competitive displacement .
  • Functional Assays : cAMP accumulation or β-arrestin recruitment (BRET/FRET) to determine agonist/antagonist profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Core Modifications : Vary substituents on the benzamide (e.g., replace 4-fluoro with Cl/CF3_3) and piperazine (e.g., 2-fluorophenyl vs. 4-methoxyphenyl) to assess impact on receptor selectivity .
  • Bioisosteric Replacement : Substitute the sulfonamide with carbamate or urea groups to evaluate metabolic stability .
  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT1A_{1A} (PDB: 7E2Z). Prioritize derivatives with improved binding energy (<-9 kcal/mol) .

Q. What strategies address stability challenges (e.g., hydrolytic degradation) in preclinical studies?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H2 _2O2_2) conditions at 40°C. Monitor degradation via LC-MS to identify labile sites (e.g., sulfonamide bridge) .
  • Formulation Adjustments : Use lyophilized powders or lipid-based nanoemulsions to enhance shelf-life. Accelerated stability testing (40°C/75% RH for 6 months) guides excipient selection .

Q. How should contradictory data in receptor binding vs. functional assays be resolved?

  • Methodological Answer : Discrepancies (e.g., high binding affinity but low functional activity) may indicate allosteric modulation or assay-specific artifacts. Steps:
  • Orthogonal Assays : Compare results from cAMP (Gi-coupled) and calcium flux (Gq-coupled) assays .
  • Schild Analysis : Test for surmountable/non-surmountable antagonism to confirm competitive vs. allosteric mechanisms .

Q. What computational tools predict metabolic pathways and potential toxicity?

  • Methodological Answer :
  • Metabolism Prediction : Use GLORY (for Phase I/II metabolism) or ADMET Predictor to identify vulnerable sites (e.g., piperazine N-oxidation) .
  • Toxicity Screening : Employ Derek Nexus for structural alerts (e.g., mutagenicity via AMES test models) or mitochondrial toxicity using Seahorse XF assays .

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